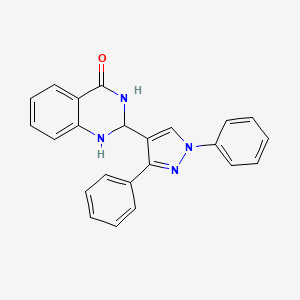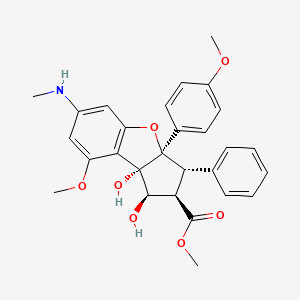
Anticancer agent 160
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anticancer agent 160 is a novel compound that has shown significant promise in the treatment of various cancers. This compound is part of a new generation of anticancer drugs designed to target specific molecular pathways involved in cancer cell proliferation and survival. Its unique chemical structure allows it to interact with specific proteins and enzymes within cancer cells, thereby inhibiting their growth and inducing apoptosis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of anticancer agent 160 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions, often requiring specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow synthesis techniques. This method offers several advantages, including improved reaction control, higher yields, and enhanced safety. Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and flow rates, which are critical for the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions: Anticancer agent 160 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its anticancer properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperatures.
Substitution: Nucleophilic substitution reactions are carried out using reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique properties that may enhance its efficacy against different cancer types .
科学的研究の応用
Anticancer agent 160 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the mechanisms of anticancer drugs and for developing new synthetic methodologies.
Biology: Researchers use it to investigate the cellular and molecular mechanisms of cancer cell death, including apoptosis and autophagy.
Medicine: Clinical trials are ongoing to evaluate its efficacy and safety in treating various cancers, including breast, lung, and colon cancers.
Industry: The compound is being explored for its potential use in the development of new anticancer therapies and drug delivery systems
作用機序
Anticancer agent 160 exerts its effects by targeting specific molecular pathways involved in cancer cell survival and proliferation. It binds to and inhibits the activity of key enzymes and proteins, such as tyrosine kinases and topoisomerases, which are essential for cancer cell growth. This inhibition leads to the disruption of critical cellular processes, ultimately resulting in apoptosis. The compound also interferes with the DNA replication machinery, further preventing cancer cell proliferation .
類似化合物との比較
Benzimidazole-based compounds: These compounds share a similar mechanism of action by targeting DNA and inhibiting cell proliferation.
Coumarin derivatives: Known for their anticancer properties, these compounds also inhibit key enzymes involved in cancer cell growth.
Small-molecule tyrosine kinase inhibitors: These compounds specifically target tyrosine kinases, similar to anticancer agent 160, and are used in targeted cancer therapies.
Uniqueness: this compound stands out due to its unique chemical structure, which allows for more specific targeting of cancer cells with minimal effects on normal cells. This specificity reduces the side effects commonly associated with traditional chemotherapy drugs and enhances the compound’s overall efficacy .
特性
分子式 |
C28H29NO6 |
|---|---|
分子量 |
475.5 g/mol |
InChI |
InChI=1S/C28H29NO6/c1-15-9-10-19-23(25(2)20(30)11-12-27(15,25)34)35-24(33)26(19)14-16-6-5-13-29(16)28(26)21(31)17-7-3-4-8-18(17)22(28)32/h3-4,7-8,11-12,15-16,19,23,34H,5-6,9-10,13-14H2,1-2H3/t15-,16+,19+,23+,25-,26-,27+/m0/s1 |
InChIキー |
PTUHUUCAERNUDZ-CWMGOPMASA-N |
異性体SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@]3([C@]1(C=CC3=O)O)C)OC(=O)[C@]24C[C@H]5CCCN5C46C(=O)C7=CC=CC=C7C6=O |
正規SMILES |
CC1CCC2C(C3(C1(C=CC3=O)O)C)OC(=O)C24CC5CCCN5C46C(=O)C7=CC=CC=C7C6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Methyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8-tetraene-10,11-dione](/img/structure/B12388120.png)
![4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid](/img/structure/B12388133.png)








